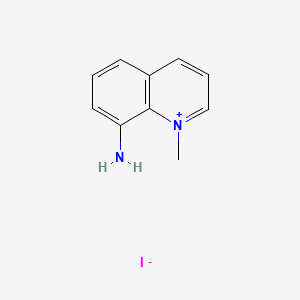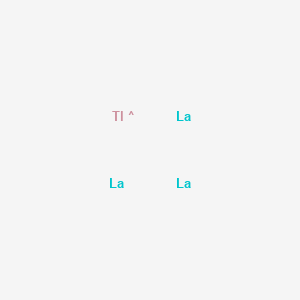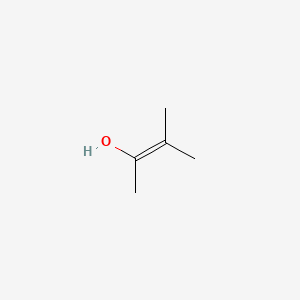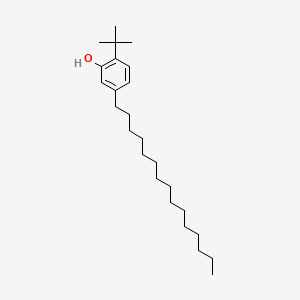
2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)propanamide typically involves the reaction of 2-chloropropanamide with a suitable isoxazole derivative. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as dimethylformamide or dichloromethane, at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole compounds.
Aplicaciones Científicas De Investigación
2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving isoxazole derivatives.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide: This compound shares a similar structural framework but differs in the substitution pattern on the furan ring.
2-Chloro-N-(3-(2-furanyl)but-3-en-2-ylideneamino)benzamide: Another structurally related compound with different functional groups attached to the core structure.
Uniqueness
2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)propanamide is unique due to its specific combination of a furan ring and an isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
37853-38-6 |
|---|---|
Fórmula molecular |
C10H9ClN2O3 |
Peso molecular |
240.64 g/mol |
Nombre IUPAC |
2-chloro-N-[3-(furan-2-yl)-1,2-oxazol-5-yl]propanamide |
InChI |
InChI=1S/C10H9ClN2O3/c1-6(11)10(14)12-9-5-7(13-16-9)8-3-2-4-15-8/h2-6H,1H3,(H,12,14) |
Clave InChI |
NMVHEDPJAONNPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC(=NO1)C2=CC=CO2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dichloro[(2,3-dichlorophenyl)methyl]silyl](/img/structure/B14683094.png)
![2-(3'-Trifluoromethyl) phenoxy nicotinate de dimethylaminoethanol [French]](/img/structure/B14683103.png)









![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B14683156.png)

